molecular formula C24H28N4O3 B11305211 N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11305211
M. Wt: 420.5 g/mol
InChI Key: LIUDRVLBJKLZCP-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Attachment of the Propoxy Group: The quinoxaline core can be alkylated with a propyl halide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the piperidine derivative with a methoxyphenyl carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy or propoxy groups.

    Reduction: Reduction reactions could target the quinoxaline ring or the amide bond.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

“N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
  • N-(4-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-(4-methoxyphenyl)-1-(3-butoxyquinoxalin-2-yl)piperidine-3-carboxamide

Uniqueness

“N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” is unique due to the specific combination of functional groups and the propoxy substitution on the quinoxaline ring. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H28N4O3/c1-3-15-31-24-22(26-20-8-4-5-9-21(20)27-24)28-14-6-7-17(16-28)23(29)25-18-10-12-19(30-2)13-11-18/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,25,29)

InChI Key

LIUDRVLBJKLZCP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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